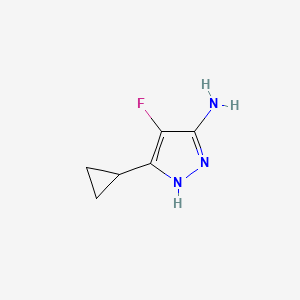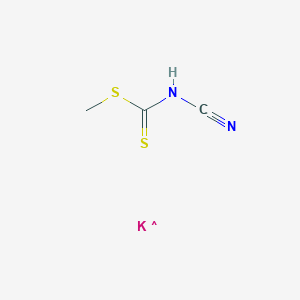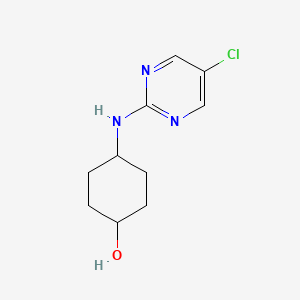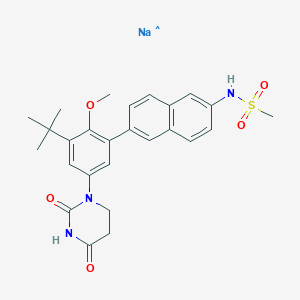![molecular formula C8H4F3IN2 B12328996 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12328996.png)
3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to a pyrrolo[3,2-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
科学的研究の応用
3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound’s derivatives are explored for their pesticidal and herbicidal properties.
Material Science: It is investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism by which 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
- 3-Iodo-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its fused pyrrolo[3,2-c]pyridine core, which imparts distinct electronic properties compared to simple pyridine derivatives.
特性
分子式 |
C8H4F3IN2 |
|---|---|
分子量 |
312.03 g/mol |
IUPAC名 |
3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-6-4(12)3-14-5(6)1-2-13-7/h1-3,14H |
InChIキー |
CFAWANXRHFDMSA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1NC=C2I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromobenzo[d]isoxazol-7-ol](/img/structure/B12328915.png)
![Carbamic acid,N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12328918.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B12328926.png)
![Phosphonic acid,P-[(R)-aminophenylmethyl]-](/img/structure/B12328933.png)


![11b-(R)-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B12328969.png)



![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-3-naphthalen-2-ylpropanoic acid](/img/structure/B12328992.png)

![6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-3(12),4,6,8,17-pentaen-13-one](/img/structure/B12329015.png)
